An In-Depth Technical Guide to 4-Propyl-1,3-thiazol-2-amine Hydrochloride: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to 4-Propyl-1,3-thiazol-2-amine Hydrochloride: Synthesis, Characterization, and Applications
Introduction: The Significance of the 2-Aminothiazole Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the 1,3-thiazole ring system, particularly the 2-aminothiazole scaffold, represents a privileged structure.[1] This five-membered heterocycle is a cornerstone in the design of numerous biologically active molecules due to its ability to engage in diverse biological interactions. Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The presence of this core in clinically approved drugs like Dasatinib and Alpelisib underscores its therapeutic relevance.[4] 4-Propyl-1,3-thiazol-2-amine hydrochloride is a specific analogue within this valuable class of compounds, serving as a key intermediate and building block for the synthesis of more complex molecular architectures aimed at various therapeutic targets. This guide provides a comprehensive technical overview of its synthesis, analytical validation, potential applications, and essential safety protocols for researchers and drug development professionals.
PART 1: Molecular Identity and Physicochemical Properties
While a specific CAS (Chemical Abstracts Service) registry number for 4-Propyl-1,3-thiazol-2-amine hydrochloride was not definitively located in the reviewed literature, the free base, 4-Propyl-1,3-thiazol-2-amine , is well-documented. The hydrochloride salt is a common formulation used to enhance the solubility and stability of amine-containing compounds for research and development purposes.
| Property | Data | Source |
| Chemical Name | 4-Propyl-1,3-thiazol-2-amine hydrochloride | N/A |
| Synonyms | 2-Amino-4-propylthiazole hydrochloride | N/A |
| Molecular Formula | C₆H₁₁ClN₂S | Calculated |
| Molecular Weight | 178.68 g/mol | Calculated |
| Free Base Formula | C₆H₁₀N₂S | [5] |
| Free Base MW | 142.22 g/mol | [5] |
| Predicted XlogP | 1.8 | [5] |
| Appearance | Typically a white to off-white solid | General Knowledge |
PART 2: Synthesis and Mechanistic Insights
The most robust and widely adopted method for the synthesis of the 2-aminothiazole core is the Hantzsch Thiazole Synthesis .[6][7] This reaction is a classic condensation between an α-haloketone and a thioamide (or thiourea for 2-aminothiazoles).[7][8] The driving force of this reaction is the formation of the highly stable, aromatic thiazole ring.[8]
Synthetic Workflow: Hantzsch Synthesis of 4-Propyl-1,3-thiazol-2-amine
The synthesis proceeds via the reaction of 1-bromo-2-pentanone (the α-haloketone) with thiourea. The subsequent treatment with hydrochloric acid yields the target hydrochloride salt.
Caption: Workflow for the Hantzsch synthesis of 4-Propyl-1,3-thiazol-2-amine hydrochloride.
Detailed Experimental Protocol (Generalized)
-
Condensation: To a solution of thiourea (1.1 equivalents) in ethanol, add 1-bromo-2-pentanone (1.0 equivalent).
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[9]
-
Isolation of Free Base: After completion, cool the mixture to room temperature. Neutralize the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or a weak base until the product precipitates.[8][9]
-
Filtration: Collect the crude solid product by vacuum filtration and wash with cold water to remove inorganic salts.
-
Purification: The crude 4-propyl-1,3-thiazol-2-amine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Salt Formation: Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol). Bubble anhydrous hydrogen chloride gas through the solution or add a stoichiometric amount of concentrated HCl. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.
PART 3: Analytical Characterization and Quality Control
Rigorous analytical characterization is paramount to confirm the identity, purity, and stability of the synthesized compound. A combination of spectroscopic and chromatographic techniques is essential.
Spectroscopic Analysis
| Technique | Predicted Key Signals/Features |
| ¹H NMR | - Propyl Group: A triplet (CH₃), a sextet (CH₂), and another triplet (CH₂ attached to the ring).- Thiazole Ring: A singlet for the proton at the C5 position (around 6.0-6.5 ppm).[14]- Amine Group: A broad singlet for the NH₂ protons (exchangeable with D₂O).[8] |
| ¹³C NMR | - Propyl Group: Three distinct signals in the aliphatic region.- Thiazole Ring: Signals for C2 (amino-substituted, ~168 ppm), C4 (propyl-substituted, ~145-150 ppm), and C5 (~100-105 ppm). |
| Mass Spec (ESI+) | The primary observed ion will be the molecular ion of the free base [M+H]⁺ at m/z 143.06.[5] |
| FT-IR | - N-H stretch: Broad absorption band around 3100-3400 cm⁻¹.- C=N stretch: Characteristic absorption around 1600-1650 cm⁻¹.- C-H stretch: Aliphatic stretches just below 3000 cm⁻¹. |
Chromatographic Purity and Quantification
High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of 2-aminothiazole derivatives. For quantitative analysis in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity.[15][16]
Generalized HPLC-UV Method:
-
Column: A reverse-phase C18 column (e.g., 50 x 4.6 mm, 5 µm) is typically effective.[2]
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[2][15]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detection at a wavelength where the thiazole chromophore absorbs, typically around 270 nm.[2]
-
Rationale: This method separates the target compound from starting materials, by-products, and degradants based on polarity. The C18 stationary phase retains the relatively nonpolar thiazole derivative, which is then eluted by the organic mobile phase. The acidic modifier ensures the amine is protonated, leading to better peak shape.
Caption: A typical experimental workflow for HPLC-UV analysis.
PART 4: Applications in Research and Drug Development
The utility of 4-propyl-1,3-thiazol-2-amine hydrochloride lies in its role as a versatile building block and a potential lead compound. The 2-aminothiazole scaffold is a known "privileged structure" that can be decorated with various functional groups to modulate its pharmacological activity against a wide array of biological targets.[1][17]
Key Therapeutic Areas for 2-Aminothiazole Derivatives:
-
Oncology: Derivatives have shown potent antiproliferative activity against numerous human cancer cell lines, including breast, lung, and colon cancer.[1][4] The mechanism often involves the inhibition of critical cellular kinases.
-
Antimicrobial Agents: The scaffold is integral to compounds with significant antibacterial and antifungal properties.[3][18][19]
-
Anti-inflammatory: Many 2-aminothiazole derivatives exhibit potent anti-inflammatory effects, making them attractive for developing treatments for inflammatory disorders.[1]
-
Neuroprotection: Certain analogues have been identified as potential neuroprotective agents for treating neurological diseases.[19]
The 4-propyl group of the title compound provides a lipophilic handle that can influence pharmacokinetic properties such as cell membrane permeability and metabolic stability, making it a valuable starting point for library synthesis and structure-activity relationship (SAR) studies.[4]
PART 5: Safety, Handling, and Storage
Proper handling of 4-propyl-1,3-thiazol-2-amine hydrochloride is crucial to ensure laboratory safety. The following guidelines are synthesized from safety data sheets of analogous chemical structures.
| Parameter | Guideline |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. |
| Inhalation | Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation (fume hood). |
| Skin Contact | May cause skin irritation. In case of contact, wash immediately with plenty of soap and water. |
| Eye Contact | May cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. |
| Ingestion | Do not ingest. If swallowed, rinse mouth and seek immediate medical advice. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. |
Conclusion
4-Propyl-1,3-thiazol-2-amine hydrochloride is a valuable chemical entity rooted in the pharmacologically significant 2-aminothiazole family. Its straightforward synthesis via the Hantzsch reaction, combined with the vast therapeutic potential of its derivatives, makes it a compound of high interest for researchers in drug discovery and development. Adherence to rigorous analytical characterization and safety protocols is essential for its successful and safe application in the laboratory. This guide serves as a foundational resource to support such endeavors.
References
-
Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Retrieved February 14, 2026, from [Link]
- Basavanakatti, S. V., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry.
-
National Center for Biotechnology Information. (n.d.). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PMC. Retrieved February 14, 2026, from [Link]
-
National Center for Biotechnology Information. (2021, January 15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. Retrieved February 14, 2026, from [Link]
-
EXCLI Journal. (2025, January 3). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved February 14, 2026, from [Link]
-
National Center for Biotechnology Information. (2024, November 7). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PMC. Retrieved February 14, 2026, from [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Retrieved February 14, 2026, from [Link]
-
PubMed. (n.d.). FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole. Retrieved February 14, 2026, from [Link]
-
SpectraBase. (n.d.). 2-Amino-4-phenylthiazole - Optional[1H NMR] - Spectrum. Retrieved February 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PMC. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). 1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. Retrieved February 14, 2026, from [Link]
-
MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved February 14, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Retrieved February 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. PMC. Retrieved February 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. Retrieved February 14, 2026, from [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved February 14, 2026, from [Link]
-
MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved February 14, 2026, from [Link]
-
YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. Retrieved February 14, 2026, from [Link]
-
Acta Chimica Slovenica. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Retrieved February 14, 2026, from [Link]
-
Scholars Research Library. (n.d.). Biological and medicinal significance of 2-aminothiazoles. Retrieved February 14, 2026, from [Link]
-
ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved February 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(6-Propyl-3-pyridinyl)-1,3-thiazol-2-amine. PubChem. Retrieved February 14, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Retrieved February 14, 2026, from [Link]
-
Chemsrc. (2025, August 20). 2-Aminothiazole | CAS#:96-50-4. Retrieved February 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3,4-Thiadiazol-2-amine. PubChem. Retrieved February 14, 2026, from [Link]
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 2. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(6-Propyl-3-pyridinyl)-1,3-thiazol-2-amine | C11H13N3S | CID 135232389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Amino-4-methylthiazole (1603-91-4) 1H NMR [m.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. researchgate.net [researchgate.net]
- 14. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. d-nb.info [d-nb.info]
- 17. excli.de [excli.de]
- 18. asianpubs.org [asianpubs.org]
- 19. jocpr.com [jocpr.com]
